2-Deamino-(2,3-dihydro-2-oxo) Penciclovir
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Overview
Description
2-Deamino-(2,3-dihydro-2-oxo) Penciclovir is a derivative of Penciclovir, a synthetic acyclic guanine derivative with antiviral activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deamino-(2,3-dihydro-2-oxo) Penciclovir typically involves the modification of PenciclovirThe reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process may include steps such as crystallization, purification, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Deamino-(2,3-dihydro-2-oxo) Penciclovir undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the oxo group to hydroxyl.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
2-Deamino-(2,3-dihydro-2-oxo) Penciclovir has several scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry.
Biology: Studied for its interactions with biological molecules.
Medicine: Investigated for its antiviral properties, particularly against herpes simplex virus.
Industry: Utilized in the development of antiviral drugs and formulations.
Mechanism of Action
The mechanism of action of 2-Deamino-(2,3-dihydro-2-oxo) Penciclovir involves its conversion to active metabolites that inhibit viral DNA polymerase. This inhibition prevents the replication of the virus within infected cells. The molecular targets include viral thymidine kinase and DNA polymerase, which are essential for viral replication .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Deamino-(2,3-dihydro-2-oxo) Penciclovir include:
Penciclovir: The parent compound with similar antiviral properties.
Acyclovir: Another antiviral agent with a similar mechanism of action.
Ganciclovir: A related compound used in the treatment of cytomegalovirus infections.
Uniqueness
This compound is unique due to its specific structural modifications, which may enhance its antiviral activity and selectivity. These modifications can result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar antiviral agents .
Properties
Molecular Formula |
C21H30Cl3NO10 |
---|---|
Molecular Weight |
562.8 g/mol |
IUPAC Name |
methyl (3R,6S)-3,4,5-tris(2-methylpropanoyloxy)-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate |
InChI |
InChI=1S/C21H30Cl3NO10/c1-8(2)15(26)31-11-12(32-16(27)9(3)4)14(33-17(28)10(5)6)19(34-13(11)18(29)30-7)35-20(25)21(22,23)24/h8-14,19,25H,1-7H3/t11-,12?,13?,14?,19+/m1/s1 |
InChI Key |
CCIDTXJAPRZHSL-UOTCYGQVSA-N |
Isomeric SMILES |
CC(C)C(=O)O[C@@H]1C(C([C@@H](OC1C(=O)OC)OC(=N)C(Cl)(Cl)Cl)OC(=O)C(C)C)OC(=O)C(C)C |
Canonical SMILES |
CC(C)C(=O)OC1C(C(OC(C1OC(=O)C(C)C)OC(=N)C(Cl)(Cl)Cl)C(=O)OC)OC(=O)C(C)C |
Origin of Product |
United States |
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